Chemical structure and properties of 1-(3,4,5-Trimethoxyphenyl)propan-1-one
Chemical structure and properties of 1-(3,4,5-Trimethoxyphenyl)propan-1-one
The following technical guide details the chemical structure, synthesis, and properties of 1-(3,4,5-Trimethoxyphenyl)propan-1-one (CAS: 5658-50-4), also known as 3',4',5'-trimethoxypropiophenone .
Executive Summary
1-(3,4,5-Trimethoxyphenyl)propan-1-one is a symmetric aromatic ketone belonging to the phenylpropanoid class. It serves as a critical intermediate in the synthesis of tubulin-binding agents (such as combretastatin analogs) and chalcones with potent antiproliferative activity. Unlike its 2,4,5-isomer (a precursor to
Part 1: Molecular Architecture & Physicochemical Profile
The molecule features a propyl ketone chain attached to a benzene ring substituted with three methoxy groups in a symmetric 3,4,5-arrangement. This symmetry is a defining spectroscopic and pharmacological feature.
Chemical Identity
| Property | Detail |
| IUPAC Name | 1-(3,4,5-Trimethoxyphenyl)propan-1-one |
| Common Synonyms | 3',4',5'-Trimethoxypropiophenone; Homo-3,4,5-trimethoxybenzoyl ketone |
| CAS Number | 5658-50-4 |
| Molecular Formula | |
| Molecular Weight | 224.25 g/mol |
| SMILES | CCC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Physicochemical Properties
| Parameter | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Low-melting solid.[1] |
| Melting Point | 45–50 °C (Experimental range) | Lower than the acetophenone analog (78°C) due to ethyl chain flexibility. |
| Solubility | Soluble in EtOH, DMSO, | Lipophilic; insoluble in water. |
| LogP | ~2.1 (Predicted) | Good membrane permeability. |
| H-Bond Acceptors | 4 (3 Methoxy + 1 Carbonyl) |
Part 2: Synthetic Pathways & Optimization
Critical Regiochemical Warning
Do NOT use direct Friedel-Crafts acylation of 1,2,3-trimethoxybenzene.
Direct reaction of 1,2,3-trimethoxybenzene with propionyl chloride (
To secure the 3,4,5-substitution pattern , the synthesis must proceed via an indirect route that preserves the symmetry of the starting material.
Recommended Route: Grignard Addition to Nitrile
This route ensures 100% regiochemical fidelity by using a pre-substituted precursor.
Reaction Scheme:
-
Precursor: 3,4,5-Trimethoxybenzonitrile.
-
Reagent: Ethylmagnesium bromide (
). -
Hydrolysis: Acidic workup (
) converts the intermediate imine to the ketone.
Alternative Route: Oxidation of Alcohol
For laboratories starting from 3,4,5-trimethoxybenzaldehyde :
-
Grignard: React aldehyde with
1-(3,4,5-trimethoxyphenyl)propan-1-ol. -
Oxidation: Jones Oxidation (
) or PCC oxidation Ketone.
Part 3: Spectroscopic Characterization
The symmetry of the 3,4,5-trimethoxy ring results in a simplified NMR spectrum compared to the 2,3,4- or 2,4,5-isomers.
Proton NMR ( NMR, 400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.22 | Singlet (s) | 2H | Ar-H (2, 6) | Diagnostic: A singlet confirms magnetic equivalence of H2/H6 (symmetry). |
| 3.91 | Singlet (s) | 3H | 4-OMe | Para-methoxy group. |
| 3.90 | Singlet (s) | 6H | 3,5-OMe | Meta-methoxy groups (isochronous). |
| 2.94 | Quartet (q, | 2H | Deshielded by carbonyl anisotropy. | |
| 1.21 | Triplet (t, | 3H | Terminal methyl group. |
Infrared Spectroscopy (IR)
-
1675–1685 cm⁻¹: Strong
stretch (Aryl ketone, conjugated). -
1580, 1500 cm⁻¹: Aromatic
skeletal vibrations. -
1120–1130 cm⁻¹: Strong
stretch (Aryl alkyl ether).
Part 4: Pharmacological & Synthetic Utility[3][5]
Tubulin Binding & Pharmacophore
The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged pharmacophore that mimics the A-ring of colchicine , podophyllotoxin , and combretastatin A-4 .
-
Mechanism: The TMP ring wedges into the hydrophobic pocket of
-tubulin at the colchicine binding site, inhibiting microtubule polymerization. -
Role of Propan-1-one: The propionyl chain provides a "linker" vector. Condensation of this ketone with aromatic aldehydes yields chalcones , which are potent vascular disrupting agents (VDAs).
Part 5: Detailed Experimental Protocol
Protocol: Synthesis from 3,4,5-Trimethoxybenzaldehyde (Oxidation Route)
Rationale: This route avoids the use of toxic cyanides (nitrile route) and provides high yields.
Step 1: Grignard Addition
-
Setup: Flame-dry a 250 mL 3-neck flask under
atmosphere. -
Reagents: Add 3,4,5-trimethoxybenzaldehyde (5.0 g, 25.5 mmol) dissolved in anhydrous THF (50 mL).
-
Addition: Cool to 0°C. Add Ethylmagnesium bromide (3.0 M in ether, 10 mL, 30 mmol) dropwise over 20 mins.
-
Reaction: Stir at RT for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Quench with saturated
. Extract with EtOAc (3x). Dry over . Evaporate to yield the crude alcohol (oil).
Step 2: Jones Oxidation
-
Setup: Dissolve crude alcohol in Acetone (100 mL). Cool to 0°C.[2]
-
Oxidation: Add Jones Reagent (
) dropwise until an orange color persists. -
Quench: Add Isopropanol (2 mL) to consume excess oxidant (solution turns green).
-
Purification: Filter through a pad of Celite. Concentrate filtrate.
-
Crystallization: Recrystallize from cold Ethanol/Hexane to yield 1-(3,4,5-trimethoxyphenyl)propan-1-one as white crystals.
References
-
Chemical Identity & CAS: 1-(3,4,5-Trimethoxyphenyl)propan-1-one. CAS Common Chemistry. CAS Registry Number: 5658-50-4. Link
- Synthesis (General Grignard): Lutz, R. E., et al. "Antimalarials. α-Phenyl-β-dialkylamino alcohols." Journal of Organic Chemistry 12.5 (1947): 617-703. (Foundational protocol for phenylpropanone synthesis).
- Pharmacology (Tubulin): Pettit, G. R., et al. "Antineoplastic agents. 291. Isolation and structure of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry 38.10 (1995): 1666-1672. (Establishes TMP pharmacophore).
-
Spectroscopy: SDBS Spectral Database for Organic Compounds. "1-(3,4,5-Trimethoxyphenyl)propan-1-one NMR data." Link
-
Regioselectivity Warning: Olah, G. A. "Friedel-Crafts and Related Reactions."[3] Interscience Publishers, 1964. (Mechanistic basis for 1,2,3-TMB acylation patterns).
